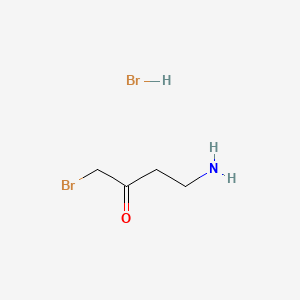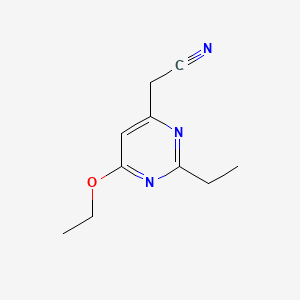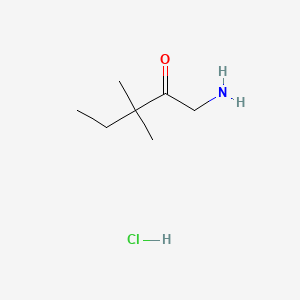
1-amino-3,3-dimethylpentan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,3-dimethylpentan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in organic synthesis and as an intermediate in pharmaceutical manufacturing. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylpentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of 3,3-dimethylbutan-2-one, followed by its reaction with ammonia and a reducing agent. The resulting product is then purified through crystallization or distillation to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3,3-dimethylpentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3,3-dimethylpentanoic acid.
Reduction: Formation of 1-amino-3,3-dimethylpentan-2-ol.
Substitution: Formation of 1-chloro-3,3-dimethylpentan-2-one.
Applications De Recherche Scientifique
1-Amino-3,3-dimethylpentan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-amino-3,3-dimethylpentan-2-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-Amino-3,3-dimethylpentan-2-one hydrochloride can be compared with other similar compounds, such as:
1-Amino-3,3-dimethylbutan-2-one: Similar structure but lacks the hydrochloride salt.
3,3-Dimethylpentan-2-one: Lacks the amino group, resulting in different reactivity and applications.
1-Amino-3,3-dimethylpentan-2-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of an amino group and a carbonyl group, which provides a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
1-amino-3,3-dimethylpentan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-7(2,3)6(9)5-8;/h4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQTIOQHRZCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
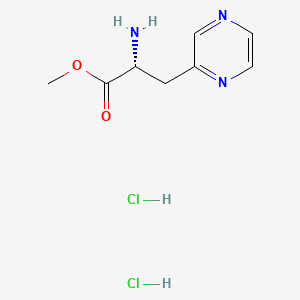
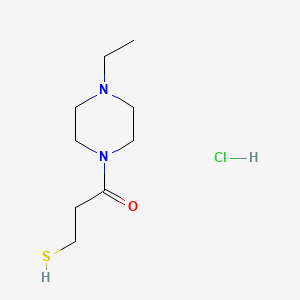
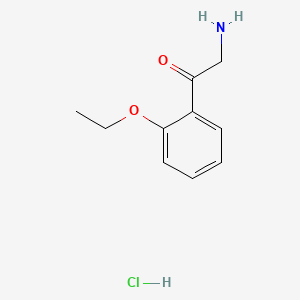
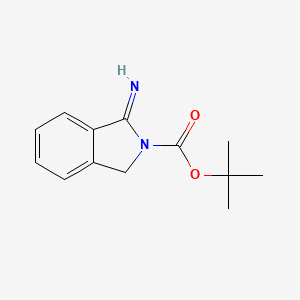
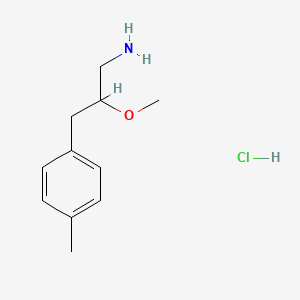
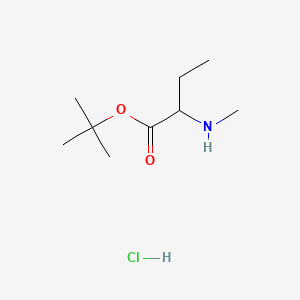
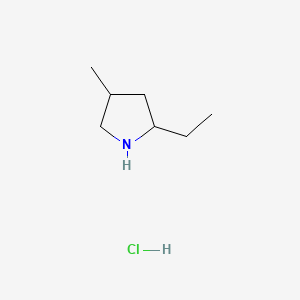
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B6607844.png)
![tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
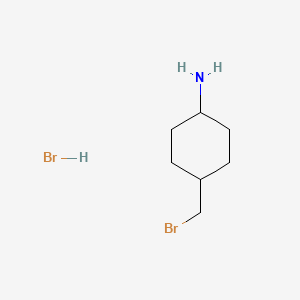
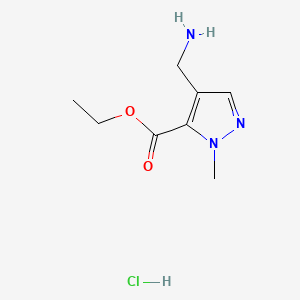
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
